4-Methoxyquinoline-2-carboxylic acid
Overview
Description
4-Methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a significant structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-Methoxyquinoline-2-carboxylic acid is characterized by the presence of a quinoline ring, a carboxylic acid group, and a methoxy group . The InChIKey of the compound is AVBKMSSLAIKOGM-UHFFFAOYSA-N .
Chemical Reactions Analysis
The redox chemistry of the ligand 4-methoxy-2-quinolinecarboxylic acid, its monoanion, and its complexes with manganese (II) and manganese (III) have been studied .
Physical And Chemical Properties Analysis
4-Methoxyquinoline-2-carboxylic acid has a molecular weight of 203.19 g/mol . Its physical properties include a melting point of 197 °C (dec.) (lit.), a boiling point of 349.5±27.0 °C (Predicted), and a density of 1.325±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Preparation of Novel Oxorhenium (V) Complexes
4-Methoxyquinoline-2-carboxylic acid has been used in the preparation of novel oxorhenium (V) complexes. These complexes incorporate quinoline and isoquinoline carboxylic acid derivatives .
Synthesis of 2,3-Diaminopyridinium 4-Methoxyquinoline-2-Carboxylate
This compound is also used in the synthesis of 2,3-diaminopyridinium 4-methoxyquinoline-2-carboxylate .
Redox Chemistry Studies
The redox chemistry of the ligand 4-methoxy-2-quinolinecarboxylic acid, its monoanion, and its complexes with manganese (II) and manganese (III) have been studied .
Synthesis of Heteroannelated Derivatives
4-Methoxyquinoline-2-carboxylic acid and its synthetic analogs have been used in the synthesis of heteroannelated derivatives .
Pharmaceutical and Biological Activities
The interesting pharmaceutical and biological activities of 4-methoxy-2-quinolinecarboxylic acid make it valuable in drug research and development .
Synthesis of Fused Ring Systems
This compound has been used in the synthesis of fused ring systems .
Mechanism of Action
Target of Action
It has been used in the preparation of novel oxorhenium (v) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .
Biochemical Pathways
The compound’s redox chemistry, its monoanion, and its complexes with manganese (II) and manganese (III) have been studied , suggesting potential involvement in redox reactions and metal ion binding.
Result of Action
It has been used in the preparation of novel oxorhenium (V) complexes , suggesting potential applications in coordination chemistry and possibly in the development of new materials or pharmaceuticals.
properties
IUPAC Name |
4-methoxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBKMSSLAIKOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344130 | |
Record name | 4-methoxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinoline-2-carboxylic acid | |
CAS RN |
15733-83-2 | |
Record name | 4-Methoxy-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15733-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-quinolinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.